2-Bromo-3,3,4,4,4-pentafluorobut-1-ene
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Overview
Description
2-Bromo-3,3,4,4,4-pentafluorobut-1-ene is an organofluorine compound with the molecular formula C4H2BrF5. It is characterized by the presence of both bromine and fluorine atoms, which impart unique chemical properties to the molecule. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,3,4,4,4-pentafluorobut-1-ene can be synthesized through the bromination of 3,3,4,4,4-pentafluorobut-1-ene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,3,4,4,4-pentafluorobut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The double bond in the molecule can participate in addition reactions with electrophiles such as hydrogen halides (HX) or halogens (X2).
Elimination Reactions: Under suitable conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Addition: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in non-polar solvents like dichloromethane (CH2Cl2).
Elimination: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) in high-temperature conditions.
Major Products
Substitution: Formation of 3,3,4,4,4-pentafluorobut-1-ene derivatives.
Addition: Formation of 2-bromo-3,3,4,4,4-pentafluorobutane or 2,3-dibromo-3,3,4,4,4-pentafluorobutane.
Elimination: Formation of 3,3,4,4,4-pentafluorobut-1-yne.
Scientific Research Applications
2-Bromo-3,3,4,4,4-pentafluorobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organofluorine compounds and fluorinated polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in enzymes and proteins, leading to the formation of covalent bonds and inhibition of enzymatic activity.
Pathways Involved: The presence of fluorine atoms can enhance the compound’s ability to penetrate biological membranes and reach intracellular targets. The bromine atom can participate in electrophilic interactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
2-Bromo-3,3,4,4,4-pentafluorobut-1-ene can be compared with other similar compounds such as:
2-Bromo-3,3,3-trifluoropropene: Lacks the additional fluorine atoms, resulting in different chemical reactivity and applications.
3,3,4,4,4-Pentafluorobut-1-ene:
2-Chloro-3,3,4,4,4-pentafluorobut-1-ene: Substitution of bromine with chlorine alters the compound’s reactivity and interaction with biological targets.
The uniqueness of this compound lies in its combination of bromine and multiple fluorine atoms, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-3,3,4,4,4-pentafluorobut-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF5/c1-2(5)3(6,7)4(8,9)10/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYAPGNGKQASNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378439 |
Source
|
Record name | 2-bromo-3,3,4,4,4-pentafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68318-95-6 |
Source
|
Record name | 2-bromo-3,3,4,4,4-pentafluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68318-95-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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